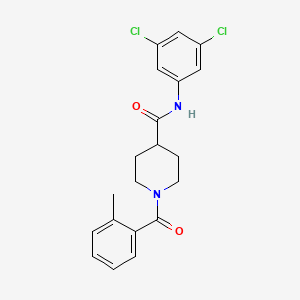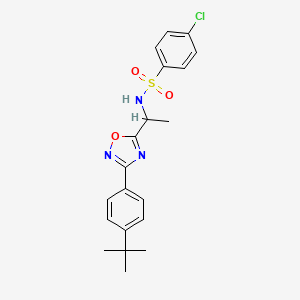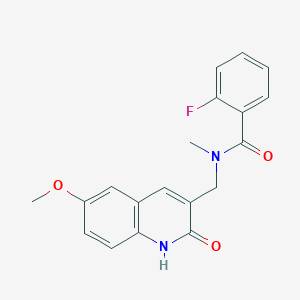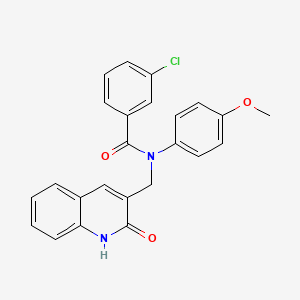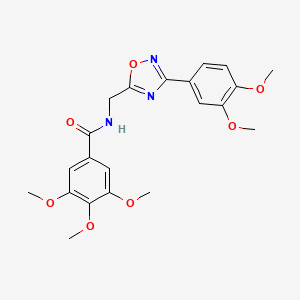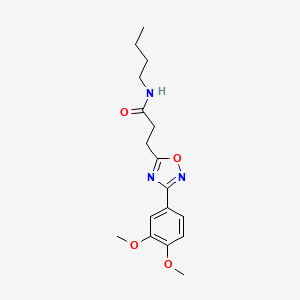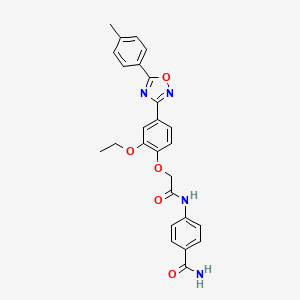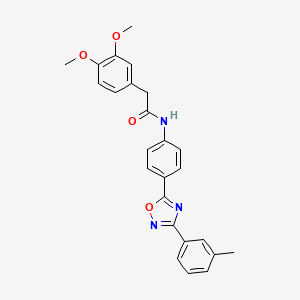![molecular formula C21H19ClN2O4S B7698472 N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide, also known as MpsB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer and inflammation.
作用機序
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. This inhibition results in the disruption of the spindle formation, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation. Additionally, this compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for Eg5 inhibition. However, this compound also has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide. One area of research is the development of more stable and soluble analogs of this compound that could be more useful in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various disease contexts, including cancer and inflammation.
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been extensively studied for its potential therapeutic applications, including cancer and inflammation. This compound acts by inhibiting the activity of the mitotic kinesin Eg5, which is essential for the formation and maintenance of the mitotic spindle. While this compound has several advantages for lab experiments, including its high potency and specificity, this compound also has some limitations, including its poor solubility and stability. There are several potential future directions for the study of this compound, including the development of more stable and soluble analogs and further research into its potential therapeutic applications.
合成法
The synthesis of N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide involves several steps, including the formation of a sulfonamide intermediate, which is then coupled with a pyridine derivative. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells by disrupting the mitotic spindle formation, which is essential for cell division. This compound has also been studied for its potential anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-12-11-18(13-19(20)24-21(25)16-5-3-2-4-6-16)29(26,27)23-14-15-7-9-17(22)10-8-15/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDKCQMEQFKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
